molecular formula C12H7FN6S2 B11048802 3-(4-Fluorophenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Fluorophenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B11048802
M. Wt: 318.4 g/mol
InChI Key: GMVUQJSXIIOJDA-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the presence of a fluorophenyl group and a methylthiadiazolyl group attached to a triazolothiadiazole core

Preparation Methods

The synthesis of 3-(4-Fluorophenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazolothiadiazole core followed by the introduction of the fluorophenyl and methylthiadiazolyl groups. Common reaction conditions involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

3-(4-Fluorophenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

3-(4-Fluorophenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(4-Fluorophenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

    4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone: This compound shares a similar core structure but differs in the presence of a sulfone group.

    2-Substituted 5-(1,2,3-thiadiazol-4-yl) derivatives: These compounds have variations in the substituents attached to the thiadiazole ring, leading to different chemical and biological properties.

properties

Molecular Formula

C12H7FN6S2

Molecular Weight

318.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-6-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H7FN6S2/c1-6-9(21-18-14-6)11-17-19-10(15-16-12(19)20-11)7-2-4-8(13)5-3-7/h2-5H,1H3

InChI Key

GMVUQJSXIIOJDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)F

Origin of Product

United States

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